molecular formula C14H12N2O3 B11858531 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid CAS No. 89781-93-1

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid

Cat. No.: B11858531
CAS No.: 89781-93-1
M. Wt: 256.26 g/mol
InChI Key: GIHHIFXJQAXAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid is a heterocyclic compound that features both an imidazole ring and a chromene structure The imidazole ring is known for its presence in many biologically active molecules, while the chromene structure is often found in natural products with diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid typically involves the formation of the imidazole ring followed by the construction of the chromene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrochromene derivatives, and various substituted imidazole and chromene compounds .

Scientific Research Applications

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the chromene structure can interact with biological membranes and proteins. These interactions can lead to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)-2H-chromene-7-carboxylic acid
  • 2-Methyl-2H-chromene-7-carboxylic acid
  • 1H-Imidazole-4-carboxylic acid

Uniqueness

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid is unique due to the combination of the imidazole and chromene structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

89781-93-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-imidazol-1-yl-2-methyl-2H-chromene-7-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c1-9-12(16-5-4-15-8-16)6-10-2-3-11(14(17)18)7-13(10)19-9/h2-9H,1H3,(H,17,18)

InChI Key

GIHHIFXJQAXAFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=C(C=C2)C(=O)O)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.